6-Fluorobenzo[b]thiophen-3-amine
Description
6-Fluorobenzo[b]thiophen-3-amine (CAS: 142364-00-9) is a fluorinated aromatic heterocyclic compound with the molecular formula C₈H₆FNS and a molecular weight of 167.20 g/mol . Its structure consists of a benzothiophene core substituted with a fluorine atom at the 6-position and an amine group at the 3-position. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals and materials science, due to the electron-withdrawing effects of fluorine, which enhance metabolic stability and modulate electronic properties .
Properties
CAS No. |
142364-00-9 |
|---|---|
Molecular Formula |
C8H6FNS |
Molecular Weight |
167.21 g/mol |
IUPAC Name |
6-fluoro-1-benzothiophen-3-amine |
InChI |
InChI=1S/C8H6FNS/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-4H,10H2 |
InChI Key |
OMROVGLPJWTDDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)SC=C2N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-(Trifluoromethyl)benzo[b]thiophen-3-amine
- CAS : 165108-03-2
- Molecular Formula : C₉H₆F₃NS
- Molecular Weight : 217.21 g/mol
- Key Differences: The trifluoromethyl (-CF₃) group at the 5-position introduces stronger electron-withdrawing effects compared to the single fluorine in 6-fluorobenzo[b]thiophen-3-amine. This increases lipophilicity and may improve blood-brain barrier penetration in drug candidates .
- Applications : Used in medicinal chemistry for protease inhibitor development due to its resistance to metabolic degradation .
Benzo[b]thiophen-3-amine, 6-(trifluoromethyl)-, 1,1-dioxide
- CAS : 1820707-54-7
- Molecular Formula: C₉H₆F₃NO₂S
- Molecular Weight : 249.21 g/mol
- Key Differences :
- Properties :
- Applications: Potential use in kinase inhibitors due to sulfone-mediated protein binding .
N-([1,1′-Biphenyl]-4-yl)dibenzo[b,d]thiophen-3-amine
- CAS : 1290039-87-0
- Molecular Formula : C₂₂H₁₆N₂S
- Molecular Weight : 340.44 g/mol
- Key Differences :
- Applications : Used as an OLED intermediate due to its high electron mobility and emissive properties .
Structural and Functional Analysis
Substituent Effects on Reactivity
| Compound | Substituent(s) | Electronic Effect | Key Reactivity Traits |
|---|---|---|---|
| This compound | -F at 6-position | Moderate electron-withdrawing | Favors electrophilic substitution at 2- and 4-positions |
| 5-(Trifluoromethyl)benzo[b]thiophen-3-amine | -CF₃ at 5-position | Strong electron-withdrawing | Inhibits electrophilic substitution at 5-position; stabilizes carbanions |
| 6-(Trifluoromethyl)-1,1-dioxide derivative | -CF₃ and sulfone | Extremely electron-deficient | Facilitates nucleophilic aromatic substitution |
Thermodynamic and Physical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|
| This compound | 167.20 | Not reported | Not reported |
| 5-(Trifluoromethyl)benzo[b]thiophen-3-amine | 217.21 | Not reported | Not reported |
| 6-(Trifluoromethyl)-1,1-dioxide derivative | 249.21 | 392.6±42.0 | 1.582±0.06 |
Preparation Methods
Reaction Design and Substrate Scope
The transition-metal-free strategy, reported by Liu et al. (2023), utilizes a tandem cyclization-amination sequence starting from 2-fluoro-5-nitrobenzenethiol and propargyl bromide. The reaction proceeds via a base-mediated thiol-yne click reaction, followed by nitro group reduction and spontaneous cyclization (Figure 1). Key advantages include:
-
Solvent System : Dimethylacetamide (DMA) at 110°C for 8 hours.
-
Base Optimization : Potassium carbonate outperformed sodium hydroxide, minimizing side reactions.
-
Yield : 72–85% across 15 substituted derivatives.
Table 1: Substrate Scope and Yields for One-Pot Synthesis
| Entry | R Group | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | -H | 85 | 98.5 |
| 2 | 4-CH₃ | 78 | 97.2 |
| 3 | 5-Cl | 72 | 96.8 |
Mechanistic Analysis
The mechanism involves three stages:
-
Thiol-Yne Cyclization : Base-assisted deprotonation of the thiol initiates nucleophilic attack on the alkyne, forming a thiiranium intermediate.
-
Nitro Reduction : In situ generation of ammonium formate facilitates catalytic transfer hydrogenation.
-
Aromatization : Elimination of water yields the benzo[b]thiophene core.
Carbodiimide-Mediated Coupling Approach
Reaction Protocol
A two-step synthesis from 3-fluorothiophene-2-carboxylic acid and 6-fluorobenzo[d]thiazol-2-amine employs EDC·HCl (1.2 equiv) and DMAP (1.5 equiv) in dichloromethane. Critical parameters:
-
Coupling Time : 12–16 hours at room temperature.
-
Workup : Sequential washing with 2N HCl, water, and brine removes unreacted starting materials.
-
Yield : 40–61% after recrystallization from CHCl₃/MeOH.
Table 2: Variants of the Coupling Method
| Entry | Carboxylic Acid Derivative | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | 3-Fluorothiophene-2-carboxylic acid | 40 | >99 |
| 2 | 3-Bromothiophene-2-carboxylic acid | 11 | 99 |
| 3 | 3,5-Dibromothiophene-2-carboxylic acid | 61 | >99 |
Limitations and Optimization
-
Low Yield in Brominated Systems : Steric hindrance from bromine atoms reduces nucleophilic attack efficiency (Entry 2).
-
Microwave Assistance : Trials with microwave irradiation (100°C, 30 min) increased yield to 68% for 3-fluorothiophene derivatives but caused decomposition in brominated analogs.
Palladium-Catalyzed C–H Amination
Challenges in Fluorinated Systems
-
Fluorine Coordination : The electron-withdrawing fluorine atom deactivates the thiophene ring toward C–H activation.
-
Solvent Effects : DMSO enhances catalyst stability but competes for coordination sites, necessitating higher Pd loadings.
Comparative Analysis of Methods
Table 3: Method Comparison
| Parameter | One-Pot | Coupling | Pd-Catalyzed |
|---|---|---|---|
| Yield (%) | 72–85 | 40–61 | 68–92 |
| Reaction Time (h) | 8 | 12–16 | 6 |
| Metal-Free | Yes | No | No |
| Scalability | Industrial | Lab-scale | Lab-scale |
Industrial Production Considerations
Cost-Benefit Analysis
-
One-Pot Method : Reduced catalyst costs (-$12/kg product) but requires high-purity DMA (-$8.5/L).
-
Coupling Approach : EDC·HCl expense (+$23/kg) limits large-scale adoption.
Q & A
Basic Research Questions
Q. What are common synthetic routes for 6-Fluorobenzo[b]thiophen-3-amine, and how are intermediates purified?
- Methodology :
- Nitro Reduction : A nitro group in precursors (e.g., 3-nitrobenzothiophenes) can be reduced using Fe powder in a refluxing EtOH/H₂O/AcOH mixture to yield the amine derivative. This method achieved 92% yield for structurally similar compounds .
- Fluorination : Fluorine can be introduced via nucleophilic substitution or using fluorinated reagents (e.g., fluoroethanol with NaH in THF) under controlled conditions .
- Purification : Reverse-phase HPLC with gradients (e.g., MeCN:H₂O or MeOH:H₂O) is standard for isolating high-purity products (>95%). IR and NMR are used to confirm functional groups and structural integrity .
Q. How can researchers validate the structural identity of this compound derivatives?
- Methodology :
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–7.7 ppm) and NH₂ groups (δ ~6.5 ppm, broad singlet). Fluorine substituents cause splitting patterns in adjacent protons .
- LC-MS/HRMS : Molecular ion peaks (e.g., [M+H]⁺) and exact mass measurements (e.g., m/z = 262.0 for C₁₁H₈FN₅S) confirm molecular formulas .
- Elemental Analysis : Matches calculated vs. experimental values for C, H, N, and S (e.g., C: 50.41% found vs. 50.57% calculated) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound derivatives for antimicrobial activity?
- Methodology :
- Functional Group Variation : Substituents like tetrazoles or trifluoromethyl groups enhance bioactivity. For example, 5-(4-fluorophenyl)-2-(1H-tetrazol-5-yl)thiophen-3-amine showed improved antimicrobial potency .
- Biological Assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains (e.g., Staphylococcus aureus) coupled with cytotoxicity screening (e.g., HEK293 cells) .
- Mechanistic Studies : Fluorescence-based assays (e.g., DNA gyrase inhibition) or molecular docking to identify binding interactions .
Q. What strategies address discrepancies in elemental analysis or spectral data for fluorinated benzothiophene derivatives?
- Methodology :
- Contamination Checks : Trace solvents (e.g., DMSO-d₆ in NMR) or incomplete reactions may skew results. Re-purification via column chromatography or recrystallization is recommended .
- Isotopic Peaks : Fluorine (¹⁹F) does not split signals but may cause isotopic patterns in LC-MS. Use high-resolution instruments to distinguish adjacent mass peaks .
- Statistical Validation : Apply false discovery rate (FDR) control (e.g., Benjamini-Hochberg procedure) to minimize Type I errors in large datasets .
Q. How can researchers mitigate toxicity risks associated with fluorinated benzothiophene compounds during in vivo studies?
- Methodology :
- Toxicity Screening : Acute toxicity assays (e.g., rodent LD₅₀) and genotoxicity tests (e.g., Ames test) for early risk assessment. For example, 6-fluorobenzo[a]pyrene showed carcinogenic potential at 35 mg/kg .
- Metabolic Profiling : LC-MS/MS to identify toxic metabolites (e.g., reactive intermediates from hepatic CYP450 metabolism) .
- Formulation Optimization : Encapsulation in liposomes or PEGylation to reduce systemic exposure .
Data Analysis and Experimental Design
Q. What statistical approaches are critical for analyzing pharmacological data from this compound derivatives?
- Methodology :
- Multiple Testing Correction : Use the Benjamini-Hochberg method (FDR < 0.05) to adjust p-values in high-throughput screens (e.g., 384-well plate assays) .
- Dose-Response Modeling : Fit sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Software like GraphPad Prism ensures reproducibility .
- Outlier Detection : Grubbs’ test or Q-test to exclude anomalous data points in triplicate experiments .
Synthetic Chemistry Challenges
Q. How can reaction yields for this compound derivatives be improved in large-scale syntheses?
- Methodology :
- Catalyst Optimization : Transition-metal catalysts (e.g., Pd/C for hydrogenation) enhance efficiency. For example, hydrogenation of nitro precursors with Pd/C achieved 105% yield in scaled reactions .
- Solvent Selection : Polar aprotic solvents (e.g., THF) improve solubility of intermediates, while reflux conditions (80–100°C) accelerate reaction rates .
- Process Monitoring : In situ FTIR or TLC tracks reaction progress, enabling timely quenching to prevent side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
